molecular formula C13H11N3O B2406826 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine CAS No. 313701-56-3

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Cat. No.: B2406826
CAS No.: 313701-56-3
M. Wt: 225.251
InChI Key: WGTVXCWMSWDXMG-UHFFFAOYSA-N
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Description

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine is a heterocyclic compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . This compound is known for its unique structure, which combines an oxazole ring fused to a pyridine ring, and a phenylamine group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-8-4-5-9(7-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTVXCWMSWDXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring followed by the introduction of the pyridine and phenylamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine undergoes various types of chemical reactions, including:

Scientific Research Applications

Therapeutic Potential

Research indicates that 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine exhibits notable anti-inflammatory and antimicrobial properties. These characteristics make it a candidate for developing therapeutic agents aimed at treating various diseases, including inflammatory conditions and infections.

Studies have shown that compounds with similar structures possess anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects . The compound's ability to modulate inflammatory pathways positions it as a potential lead in drug discovery.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrate significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. . This suggests its potential use in developing new antimicrobial agents.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex materials in chemical manufacturing processes. Its unique structural features allow it to participate in various organic reactions, making it valuable in material science applications .

Case Study 1: Anti-inflammatory Activity

A study published in PubMed highlighted the anti-inflammatory effects of similar oxazolo[4,5-b]pyridine derivatives. These compounds exhibited analgesic properties without the gastrointestinal irritation commonly associated with acidic NSAIDs . The findings support further exploration of this compound in therapeutic contexts.

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of oxazolo[4,5-b]pyridines demonstrated their effectiveness against bacterial strains using disc diffusion methods. The results indicated that these compounds could serve as templates for developing new antibiotics with enhanced efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine can be compared with other heterocyclic compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Biological Activity

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structural configuration, which combines an oxazole and pyridine moiety with a phenylamine group, contributes to its diverse biological effects. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O
CAS Number313701-56-3
Molecular Weight225.246 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point397.7 ± 37.0 °C
Flash Point194.4 ± 26.5 °C

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. This activity is crucial in the development of therapeutic agents aimed at treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in this area.

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens. In studies evaluating its efficacy against bacteria and fungi, the compound demonstrated moderate inhibitory effects, suggesting potential applications in treating infections caused by resistant strains .

The mechanism of action involves binding to specific molecular targets within cells, such as enzymes or receptors, modulating their activity to produce biological effects. For instance, it may interact with key proteins involved in inflammatory responses or microbial resistance mechanisms.

Cytotoxicity and Antitumor Activity

In addition to its anti-inflammatory and antimicrobial properties, preliminary studies suggest that the compound may possess cytotoxic effects on cancer cells. This opens avenues for exploring its potential as an antitumor agent, particularly in targeting specific cancer cell lines .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring followed by the introduction of pyridine and phenylamine groups. Specific conditions such as temperature and solvent choice are critical for optimizing yield and purity .

Example Study

A study focused on the biological evaluation of derivatives similar to this compound found that compounds with similar structures displayed potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) demonstrating significant antimicrobial potential .

In Silico Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins. These studies reveal strong binding affinities and interactions that could explain its biological activities. The binding energies were comparable to established drugs like ciprofloxacin, indicating promising therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing oxazolo[4,5-b]pyridine derivatives like 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine?

  • Methodological Answer : Oxazolo[4,5-b]pyridine scaffolds are typically synthesized via cyclocondensation or Friedlander condensation. For example, [3+3] cyclocondensation of thioamide derivatives with α,β-unsaturated carbonyl compounds can yield thiazolo[4,5-b]pyridine analogs, as demonstrated in anticancer scaffold studies . Friedlander condensation under microwave irradiation optimizes reaction efficiency for isoxazolo[4,5-b]pyridines, reducing reaction times and improving yields . Structural modifications (e.g., introducing phenylazo groups at C6) enhance bioactivity and guide derivative synthesis .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry?

  • Methodological Answer : Characterization relies on multi-technique validation:

  • NMR spectroscopy identifies substituent positions and confirms regioselectivity.
  • HPLC-MS verifies purity (>95%) and molecular weight.
  • X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers in fused heterocycles .
    • Example: In thiazolo[4,5-b]pyridine derivatives, hydrogen bonding at the NH group was validated via crystallography to explain hydrogen atom mobility during cyanoethylation .

Q. What preliminary biological assays are recommended for evaluating oxazolo[4,5-b]pyridine derivatives?

  • Methodological Answer : Prioritize in vitro assays:

  • Antiproliferative activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Derivatives with C6-phenylazo substitutions showed 3-fold increased activity .
  • Kinase inhibition : Screen against targets like GSK-3β via fluorescence polarization assays. Optimized derivatives achieved IC₅₀ values of 130 nM .
  • Metabolic stability : Assess liver microsomal degradation to prioritize candidates for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for microwave-assisted synthesis of oxazolo[4,5-b]pyridine derivatives?

  • Methodological Answer : Microwave synthesis reduces reaction times from hours to minutes. Key parameters:

  • Temperature : 150–180°C for cyclocondensation without side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance microwave absorption.
  • Catalyst : Lewis acids (e.g., ZnCl₂) improve yields in Friedlander condensations .
    • Example: Microwave-assisted synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines achieved 85% yield in 20 minutes .

Q. What methodological approaches are employed to analyze structure-activity relationships (SAR) in oxazolo[4,5-b]pyridine derivatives targeting kinase inhibition?

  • Methodological Answer : SAR studies combine:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at C5/C7 to enhance kinase binding.
  • Molecular docking : Predict binding modes in ATP pockets (e.g., GSK-3β) using AutoDock Vina.
  • Dynamic simulations : Perform 1-μs MD simulations to assess binding stability and residue interactions .
    • Example: Rigidification of the cyanopiperidine ring in 7-chloro-pyrimido[4,5-b]indole derivatives improved metabolic stability and potency .

Q. How do steric and electronic effects influence the anticancer activity of oxazolo[4,5-b]pyridine derivatives?

  • Methodological Answer :

  • Steric effects : Bulky groups at C6 (e.g., phenylazo) hinder intercalation but enhance DNA minor groove binding, as seen in thiazolo[4,5-b]pyridines .
  • Electronic effects : Electron-deficient substituents (e.g., -F, -Cl) increase electrophilicity, promoting covalent interactions with cysteine residues in kinases .
    • Example: 5,7-Dimethyl substitution in thiazolo[4,5-b]pyridines reduced steric hindrance, allowing better target engagement .

Q. How can researchers resolve contradictions in reported biological activities of oxazolo[4,5-b]pyridine derivatives across different studies?

  • Methodological Answer : Address discrepancies via:

  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and assay protocols.
  • Counter-screening : Test off-target effects (e.g., cytochrome P450 inhibition) to rule out false positives.
  • Computational validation : Compare molecular docking results with experimental IC₅₀ values to identify outliers .
    • Example: Discrepancies in antiproliferative activity of phenylazo-substituted derivatives were resolved by controlling redox conditions in cell cultures .

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